
4-Methyl-3-nitropyridine
Overview
Description
4-Methyl-3-nitropyridine (CAS 5832-44-0) is a nitro-substituted pyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.124 g/mol. It is a light yellow liquid or crystalline solid (depending on purity) with a density of 1.2–1.546 g/cm³, a melting point of 24–28°C, and a boiling point of 238°C . Its refractive index (1.558) and flash point (110°C) further characterize its stability and optical properties . The compound is synthesized via nitration of 2-amino-4-methylpyridine, followed by diazonium group replacement, chlorination, and dechlorination, achieving an overall yield of 60% . Alternative routes include the Reissert reaction using diethyl oxalate and sodium ethoxide, forming intermediates for cyclization into azaindoles .
This compound serves as a critical intermediate in pharmaceuticals (e.g., azaindole derivatives for kinase inhibitors), agrochemicals (pesticides), and advanced materials . Its reactivity is attributed to the electron-withdrawing nitro group at position 3 and the methyl group at position 4, which influence both steric and electronic effects .
Preparation Methods
Preparation Methods
The synthesis of 4-methyl-3-nitropyridine can be achieved through various methods, primarily involving the nitration of 4-methylpyridine or related compounds. Below are the detailed preparation methods based on recent research findings.
Nitration of 4-Methylpyridine
One common method for synthesizing this compound involves the nitration of 4-methylpyridine using a nitrating mixture of nitric acid and sulfuric acid.
Reagents :
- 4-Methylpyridine
- Concentrated nitric acid
- Concentrated sulfuric acid
-
- Mix concentrated sulfuric acid with concentrated nitric acid to form the nitrating mixture.
- Add 4-methylpyridine to the cooled nitrating mixture while maintaining the temperature below 30°C to control the reaction rate.
- Stir the reaction mixture for a specific time (usually between 1 to 2 hours).
- Quench the reaction by pouring it onto ice, and extract the product using an organic solvent such as dichloromethane.
Yield : This method typically provides moderate yields of this compound, often requiring purification steps such as recrystallization or chromatography.
Alternative Nitration Using Dinitrogen Pentoxide
Another innovative approach involves the use of dinitrogen pentoxide as a nitrating agent, which has shown effectiveness in achieving selective nitration.
Reagents :
- Dinitrogen pentoxide
- Organic solvent (e.g., dichloromethane)
-
- Dissolve dinitrogen pentoxide in an organic solvent.
- Add this solution to a suspension of pyridine derivative at low temperatures (0°C).
- Stir for several hours, allowing for complete reaction.
Mechanism : The reaction mechanism involves the formation of N-nitro pyridinium nitrate, which subsequently undergoes nucleophilic attack leading to the desired nitropyridine product.
Diazotization Method
In some cases, a diazotization step is included after initial nitration to enhance selectivity or yield.
Reagents :
- Sodium nitrite
- Hydrochloric acid
-
- After synthesizing a precursor compound (such as an amino-pyridine), dissolve it in hydrochloric acid.
- Add sodium nitrite slowly while maintaining low temperatures (0–5°C).
- Allow the mixture to react before warming it up to facilitate hydrolysis and isolate the nitropyridine product.
Summary of Preparation Methods
The following table summarizes key aspects of each preparation method for clarity:
Method | Reagents | Temperature Control | Typical Yield | Notes |
---|---|---|---|---|
Nitration with HNO₃/H₂SO₄ | Nitric acid, sulfuric acid | <30°C | Moderate | Simple and widely used |
Nitration with N₂O₅ | Dinitrogen pentoxide | Low (0°C) | Variable | More selective; avoids harsh conditions |
Diazotization | Sodium nitrite, hydrochloric acid | Low (0–5°C) | Moderate | Enhances selectivity |
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like ammonia (NH₃) or primary amines are used under basic conditions.
Major Products:
Reduction: 4-Methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitropyridine is used as a starting material in the synthesis of various heterocyclic compounds, such as ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles . These compounds have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and anticancer properties. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitropyridine involves its ability to undergo various chemical transformations, such as reduction and substitution. The nitro group plays a crucial role in these reactions, acting as an electron-withdrawing group that facilitates nucleophilic attack at the pyridine ring. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Table 1: Key Structural and Reactivity Differences
Key Observations:
Positional Effects of Substituents: The reactivity of this compound with hypervalent iodine reagents (la, lb, lc) is notably absent, unlike its isomer 2-methyl-5-nitropyridine, which undergoes tosylation under similar conditions . This highlights the critical role of nitro group positioning in modulating reactivity. Methoxy-substituted derivatives (e.g., 2-methoxy-4-methyl-3-nitropyridine) exhibit higher synthetic yields (80–95%) compared to methyl/nitro analogs due to enhanced resonance stabilization .
Electronic and Steric Effects: The nitro group in this compound deactivates the pyridine ring, reducing electrophilic substitution but enabling nucleophilic aromatic substitution (e.g., in azaindole synthesis) .
Applications: Pharmaceuticals: this compound is pivotal in synthesizing ethyl 6-azaindole-2-carboxylate, a scaffold for kinase inhibitors . In contrast, 2-(4-methoxyphenoxy)-3-nitropyridine is tailored for fluorescence applications due to extended π-conjugation . Agrochemicals: Methyl and nitro groups enhance herbicidal activity in pyridine derivatives, while methoxy groups improve solubility .
Research Findings and Industrial Relevance
- Pharmaceutical Demand : The global market for this compound is driven by its role in kinase inhibitor development, with Chinese manufacturers leading production via continuous flow processes .
- Safety Profile : The compound is toxic upon inhalation or skin contact (GHS Hazard Codes H302, H311, H315) and requires stringent handling .
- Emerging Trends : Green chemistry approaches aim to reduce waste in nitropyridine synthesis, aligning with sustainable agrochemical development .
Biological Activity
4-Methyl-3-nitropyridine (4M3NP) is a pyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.
This compound is characterized by the molecular formula and a molecular weight of approximately 138.12 g/mol. It is often synthesized through various methods, including nitration of 4-methylpyridine or via multi-step synthetic routes involving intermediates such as 4-methyl-3-pyridinol.
Synthesis Example:
- Step 1: Nitration of 4-methylpyridine using a mixture of concentrated nitric and sulfuric acid.
- Step 2: Purification via recrystallization or chromatography.
Biological Activities
The biological activity of 4M3NP has been studied in several contexts:
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating the compound's activity against renal cancer cells (UO31) demonstrated significant growth inhibition, suggesting its potential as an anticancer agent.
Compound | Cell Line | Growth Inhibition (%) |
---|---|---|
4M3NP | UO31 | 60.77 |
MCF-7 | 71.42 | |
MDA-MB-468 | 68.00 |
Case Study:
In a study conducted by researchers at the National Cancer Institute, compounds derived from pyridine structures were screened for their anticancer properties. The findings indicated that derivatives like 4M3NP showed promising selectivity against renal cancer cell lines compared to breast cancer lines, highlighting its potential for targeted therapy .
Enzyme Inhibition
4M3NP has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in tumor growth and proliferation. The compound's mechanism of action appears to involve interference with enzyme-substrate interactions, leading to reduced enzymatic activity.
Agricultural Applications
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its efficacy as a pesticide and herbicide contributes to improved crop yields. Research has demonstrated that compounds containing nitro groups often exhibit enhanced biological activity against pests and pathogens .
The precise mechanisms through which 4M3NP exerts its biological effects are still under investigation. However, it is believed that the nitro group plays a crucial role in its reactivity and interaction with biological targets. The following pathways have been proposed:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells.
- Receptor Binding: Interacts with specific receptors involved in cell signaling pathways.
- Enzyme Modulation: Alters the activity of enzymes critical for cellular metabolism.
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Toxicity studies indicate that high concentrations can lead to adverse effects; thus, careful dosage regulation is necessary when considering therapeutic applications.
Q & A
Q. What are the established synthetic pathways for 4-Methyl-3-nitropyridine, and what are their key optimization parameters?
Basic Research Question
The primary synthetic route involves treating this compound with diethyl oxalate and sodium ethoxide to form ethyl 3-(3-nitropyridin-4-yl)-2-oxo-propionate, followed by hydrogenation in a Parr apparatus . Key optimization parameters include:
- Catalyst selection : Use of palladium or platinum catalysts for efficient hydrogenation.
- Reaction scaling : Smaller batches (<10 g) reduce intermediate stabilization issues (e.g., hydroxylamine derivative formation during scale-up) .
- Temperature control : Maintaining 25–40°C during nitration to avoid byproducts.
Basic Research Question
- NMR : ¹H/¹³C NMR identifies nitro and methyl group positions. For example, the methyl group in this compound shows a singlet at δ 2.5 ppm, while nitro groups deshield adjacent protons .
- X-ray crystallography : Resolves steric effects of nitro and methyl groups on pyridine ring planarity (e.g., bond angles and torsion angles) .
- IR spectroscopy : Nitro group asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
Q. How can researchers address intermediate stabilization during the hydrogenation of ethyl 3-(3-nitropyridin-4-yl)-2-oxo-propionate to this compound, particularly at larger scales?
Advanced Research Question
Hydrogenation at scale often halts at hydroxylamine intermediates (e.g., compound 9 in ). Methodological solutions include:
- Stepwise hydrogenation : Isolate 9 and re-hydrogenate under higher pressure (3–5 atm H₂) .
- Catalyst reactivation : Treat Pd/C with dilute HCl to remove inhibitory byproducts.
- Solvent optimization : Use tetrahydrofuran (THF) instead of ethanol to improve intermediate solubility .
Q. What methodological approaches can improve the yield of azaindole derivatives synthesized from this compound, given the challenges in reduction steps?
Advanced Research Question
Reduction of nitrile intermediates (e.g., compound 11 ) with LiAlH₄ yields amino alcohols (e.g., 12 ) as byproducts. Strategies to enhance azaindole yields:
- Alternative reductants : Use NaBH₄/CuCl₂ for selective nitrile reduction.
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during reduction .
- Flow chemistry : Continuous hydrogenation minimizes side reactions through precise residence time control.
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Basic Research Question
While direct safety data for this compound is limited, analogous nitro-pyridine compounds (e.g., 4-Hydroxy-3-nitropyridine) require:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .
- Storage : In airtight containers under nitrogen, away from reducing agents to prevent explosive reactions.
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Q. How can structural modifications to this compound enhance its utility in synthesizing fluorescent or bioactive compounds?
Advanced Research Question
- Electron-withdrawing groups : Introduce carboxyl or sulfonyl groups at the 2-position to modulate electron density for fluorescence applications (similar to derivatives in ) .
- Cross-coupling reactions : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-METHYL-3-NITROPHENYLBORONIC ACID) to create biaryl structures for drug discovery .
Q. What analytical strategies resolve contradictions in reported reaction yields for this compound derivatives?
Advanced Research Question
Discrepancies in yields (e.g., 85% vs. 50% in hydrogenation) arise from:
- Impurity profiling : LC-MS to identify side products like hydroxylamine derivatives .
- Kinetic studies : Monitor reaction progress via in situ IR to optimize hydrogenation duration.
- Batch variability : Pre-activate catalysts with H₂ flow to ensure consistent activity .
Properties
IUPAC Name |
4-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNRJMGYBKMDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334743 | |
Record name | 4-Methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-44-0 | |
Record name | 4-Methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5832-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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